Dibefurin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Analyse Des Réactions Chimiques

Dibefurin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like o-chloranil and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Major products formed from these reactions include various oxidized and reduced derivatives of this compound .

Applications De Recherche Scientifique

Key Properties

- Type : Dimeric compound

- Inhibitory Action : Calcineurin phosphatase inhibitor

- Source : Fungal cultures

Pharmacological Applications

Dibefurin's primary application lies in its immunosuppressive properties, particularly in the context of transplantation medicine and autoimmune diseases. By inhibiting calcineurin, this compound prevents the activation of T-cells, thereby reducing immune responses.

Immunosuppressive Effects

- Mechanism : Inhibition of calcineurin leads to decreased nuclear translocation of nuclear factor of activated T-cells (NFAT), which is crucial for T-cell activation .

- Clinical Relevance : It has potential applications in preventing transplant rejection and managing autoimmune disorders .

Other Biological Activities

Research indicates that this compound may also exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. Additionally, its role in modulating cellular signaling pathways opens avenues for further exploration in cancer therapy and neuroprotection .

Synthesis of this compound

The synthesis of this compound has been achieved through biomimetic approaches that mimic natural biosynthetic pathways. A notable six-step synthesis involves the oxidative dimerization of the aromatic polyketide epicoccine .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Isolation of epicoccine from fungal sources |

| 2 | Oxidative dimerization to form this compound |

| 3 | Purification through chromatographic techniques |

| 4 | Characterization via NMR and MS |

| 5 | Assessment of biological activity against calcineurin |

| 6 | Evaluation of pharmacological effects in vitro and in vivo |

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- Calcineurin Inhibition : A study demonstrated that this compound effectively suppresses calcineurin activity in various assays, confirming its role as a potent immunosuppressant .

- Therapeutic Potential : Research highlighted this compound's ability to modulate immune responses in animal models, suggesting its utility in clinical settings for managing transplant patients .

- Comparative Studies : this compound has been compared with other calcineurin inhibitors, showing similar efficacy with potentially fewer side effects, which warrants further clinical trials .

Summary Table of Research Findings

| Study | Focus Area | Key Findings |

|---|---|---|

| Study 1 | Calcineurin Inhibition | Effective suppression of calcineurin activity |

| Study 2 | Therapeutic Applications | Modulation of immune responses in animal models |

| Study 3 | Comparative Analysis | Similar efficacy to other inhibitors with fewer side effects |

Mécanisme D'action

Dibefurin exerts its effects by inhibiting calcineurin phosphatase, an enzyme involved in various immune responses . The inhibition of calcineurin phosphatase prevents the dephosphorylation of nuclear factors, thereby modulating immune cell activity . This mechanism is similar to that of other immunosuppressants like cyclosporin A and tacrolimus .

Comparaison Avec Des Composés Similaires

Dibefurin is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:

Epicolactone: A racemic fungal metabolite related to this compound.

Merocytochalasans: Another class of fungal metabolites derived from pyrogallols.

Preuisolactone A: A structurally complex natural product derived from pyrogallols.

Activité Biologique

Dibefurin is a fungal metabolite that has garnered attention for its significant biological activities, particularly as an inhibitor of calcineurin phosphatase. This compound has been isolated from various fungal sources and exhibits a range of pharmacological effects that make it a subject of interest in biomedical research.

Chemical Structure and Synthesis

This compound is characterized as a 2,6-diaryl-substituted pyrimidine derivative. Its synthesis has been explored through biomimetic pathways, particularly via the oxidative homodimerization of the natural product epicoccine. This process highlights the compound's complex structural features and its relationship to other polyketides like epicolactone .

This compound primarily functions as an inhibitor of calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase that plays a critical role in various cellular processes, including immune response modulation and neuronal signaling. By inhibiting calcineurin, this compound affects the dephosphorylation of nuclear factors such as NFAT (Nuclear Factor of Activated T-cells), which are crucial for the transcriptional regulation of cytokines involved in immune responses .

1. Calcineurin Inhibition

This compound has been shown to suppress calcineurin phosphatase activity effectively. In fluorescence assays, it demonstrated an IC₅₀ value indicating its potency as an inhibitor. This inhibition is significant in contexts such as T-cell activation and proliferation, making this compound a potential candidate for immunosuppressive therapies .

2. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which are critical for mitigating oxidative stress in biological systems. In studies measuring DPPH radical scavenging activity, this compound exhibited substantial antioxidant effects, suggesting its potential utility in preventing oxidative damage .

3. α-Glucosidase Inhibition

This compound has also been identified as an α-glucosidase inhibitor, which is relevant for managing conditions like diabetes by slowing carbohydrate absorption. The compound's inhibitory activity was evaluated alongside other metabolites, showing promising results with competitive IC₅₀ values that outperform some established inhibitors .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Calcineurin Inhibition : A study demonstrated that this compound effectively inhibited calcineurin activity in both in vitro assays and in vivo models, correlating with reduced T-cell activation and cytokine production .

- Antioxidant Properties : In experiments assessing the DPPH scavenging ability, this compound showed an EC₅₀ value indicating its effectiveness compared to standard antioxidants like ascorbic acid .

- Diabetes Management : A comparative analysis of this compound's α-glucosidase inhibitory activity revealed IC₅₀ values significantly lower than those of traditional drugs like acarbose, suggesting its potential application in diabetes treatment strategies .

Summary Table of Biological Activities

| Activity | IC₅₀ Value | Notes |

|---|---|---|

| Calcineurin Inhibition | Not specified | Significant suppression in T-cell activation |

| Antioxidant Activity | EC₅₀: 16.3 μM | Comparable to ascorbic acid |

| α-Glucosidase Inhibition | IC₅₀: 17.1 μM | More potent than acarbose (610.2 μM) |

Propriétés

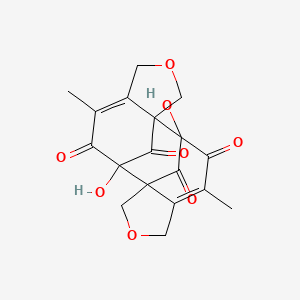

IUPAC Name |

2,10-dihydroxy-4,12-dimethyl-7,15-dioxapentacyclo[8.6.1.12,9.01,13.05,9]octadeca-4,12-diene-3,11,17,18-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-7-9-3-25-5-15(9)13(21)17(23,11(7)19)16-6-26-4-10(16)8(2)12(20)18(15,24)14(16)22/h23-24H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHFCPLGUKRQDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COCC23C(=O)C(C1=O)(C45COCC4=C(C(=O)C3(C5=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.